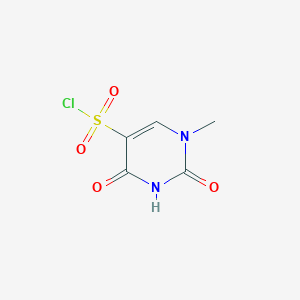

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (MDTP) is an organosulfur compound and a member of the class of pyrimidine sulfonamides. It is a colorless solid that is soluble in water, alcohols, and most organic solvents. MDTP is an important chemical intermediate used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.

Aplicaciones Científicas De Investigación

Carrier System for Drug Delivery

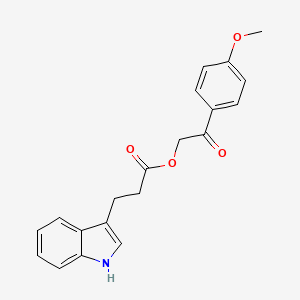

A study by Palomino, Kessel, and Horwitz (1989) discusses the use of dihydropyridine and its derivatives for the sustained delivery of drugs to the brain, targeting neurological disorders related to AIDS. This approach uses a redox system to deliver a model dideoxynucleoside, highlighting the potential of dihydropyridine derivatives in enhancing drug delivery to difficult-to-reach areas such as the brain, offering a novel method for treating complex diseases. (Palomino, Kessel, & Horwitz, 1989)

Catalyst for Synthesis Processes

Abbasi (2015) synthesized 1,3-disulfonic acid benzimidazolium chloride, a new ionic liquid, and employed it as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions. This research underscores the utility of specific chemical compounds in catalyzing synthesis processes, contributing to greener and more efficient chemical production methodologies. (Abbasi, 2015)

Protecting and Activating Group for Amine Synthesis

Sakamoto et al. (2006) introduced the 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) group as a new and versatile sulfonating agent for amines, showcasing its utility in the synthesis of activated amines. This study illustrates the role of specific sulfonyl derivatives in facilitating chemical reactions, particularly in the synthesis of complex organic compounds. (Sakamoto et al., 2006)

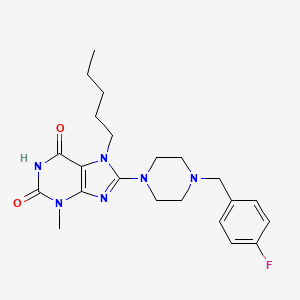

Anticancer Activity

The synthesis and study of 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione by Miao, Yan, and Zhao (2010) highlight the anticancer potential of certain sulfonyl chloride derivatives. This compound exhibited significant anticarcinogenic activity against specific cancer cell lines, pointing towards the role of these compounds in developing new anticancer drugs. (Miao, Yan, & Zhao, 2010)

Propiedades

IUPAC Name |

1-methyl-2,4-dioxopyrimidine-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O4S/c1-8-2-3(13(6,11)12)4(9)7-5(8)10/h2H,1H3,(H,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITGBQGSWHCHRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2737710.png)

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)

![N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2737719.png)

![N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2737722.png)

![2-Chloro-1-[1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B2737725.png)